An In-depth Technical Guide to Methyl 4,5-dichloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 4,5-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Dichlorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of halogen atoms, particularly chlorine, onto this privileged scaffold can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, yet under-documented, member of this class: methyl 4,5-dichloro-1H-indole-2-carboxylate . While direct experimental data for this compound is sparse in publicly available literature, this document aims to provide a comprehensive technical overview by leveraging established principles of indole chemistry, analyzing data from closely related analogues, and offering expert insights into its potential properties and applications. This guide is structured to be a practical resource for researchers looking to synthesize, characterize, and explore the utility of this intriguing molecule.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For methyl 4,5-dichloro-1H-indole-2-carboxylate, we can infer a range of properties based on its constituent parts: the indole core, the chloro-substituents, and the methyl ester.
Structural Information
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | PubChem[1] |
| Molecular Weight | 244.08 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | PubChem[1] |
| InChIKey | FCGXUKBYUAWSIF-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
A summary of key predicted physicochemical properties is presented below. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| XlogP | 3.5 | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability.[1] |
| Melting Point | 220-221°C (analogue) | The melting point of the related 4-methyl-1H-indole-2-carboxylic acid is reported in this range. Dichlorination may alter this value. |
| Boiling Point | 419.9°C at 760 mmHg (analogue) | The boiling point of the related 4-methyl-1H-indole-2-carboxylic acid. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Purification
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, (3,4-dichlorophenyl)hydrazine and methyl pyruvate would be the logical starting materials.
Caption: Proposed Fischer indole synthesis pathway.
Step-by-Step Experimental Protocol (Proposed)
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Hydrazone Formation:
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Dissolve (3,4-dichlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Add methyl pyruvate (1.1 eq) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be monitored by TLC or the precipitation of a solid.
-
Isolate the hydrazone intermediate by filtration or evaporation of the solvent.
-
-
Indolization (Cyclization):
-
Suspend or dissolve the crude hydrazone in a high-boiling point solvent or an acidic medium (e.g., glacial acetic acid, polyphosphoric acid, or ethanol with a catalytic amount of sulfuric acid or zinc chloride).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
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Collect the solid by filtration and wash with water.
-
-
Purification:
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The crude methyl 4,5-dichloro-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
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Predicted Spectroscopic and Reactivity Profile
The chemical behavior of methyl 4,5-dichloro-1H-indole-2-carboxylate is governed by the interplay of its functional groups.
Predicted Spectroscopic Data
Based on the structure, the following spectroscopic signatures can be anticipated:
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¹H NMR:
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A singlet for the methyl ester protons (~3.9 ppm).
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An NH proton singlet, which may be broad, in the downfield region (δ 8-12 ppm).
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Signals for the aromatic protons on the indole ring. The proton at C3 will likely be a singlet around 7.0-7.5 ppm. The protons at C6 and C7 will appear as doublets or singlets depending on coupling.
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-
¹³C NMR:
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A signal for the ester carbonyl carbon (~160-170 ppm).
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A signal for the methyl ester carbon (~52 ppm).
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Signals for the eight carbons of the indole ring system. The carbons bearing chlorine atoms (C4 and C5) will be shifted downfield.
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-
IR Spectroscopy:
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An N-H stretching band around 3300-3400 cm⁻¹.
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A strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹.
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C-Cl stretching bands in the fingerprint region.
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-
Mass Spectrometry:
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A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
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Chemical Reactivity
The indole ring is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position. However, the presence of an electron-withdrawing ester group at C2 deactivates the ring towards electrophilic attack. The chlorine atoms also have a deactivating, ortho-, para-directing effect.
Caption: Key potential reaction sites and types.
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N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions (e.g., using an alkyl halide and a base like sodium hydride).
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Electrophilic Substitution at C3: While the ring is somewhat deactivated, reactions like the Vilsmeier-Haack formylation or the Mannich reaction may still proceed at the C3 position, albeit potentially requiring harsher conditions than for unsubstituted indoles.[2]
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Reduction of the Ester: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Potential Biological Activity and Applications
While no specific biological data exists for methyl 4,5-dichloro-1H-indole-2-carboxylate, the broader class of chlorinated indoles has shown significant bioactivity, suggesting that this compound could be a valuable scaffold for drug discovery.
-
Antibacterial and Antifungal Activity: Several chlorinated indole alkaloids isolated from marine organisms have demonstrated potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The presence of chlorine atoms is often crucial for this activity.[6]
-
Anticancer Activity: Chlorinated bis-indole alkaloids have also exhibited cytotoxic activity against a range of human cancer cell lines.[3][6] The dichloro-substitution pattern on the benzene portion of the indole may contribute to selective cytotoxicity.
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Kinase Inhibition: The indole scaffold is a common feature in kinase inhibitors, and functionalized indole-2-carboxylates can serve as starting materials for the synthesis of such compounds.
Given these precedents, methyl 4,5-dichloro-1H-indole-2-carboxylate is a promising starting point for the synthesis of novel compounds with potential therapeutic applications in infectious diseases and oncology. It serves as a versatile building block for further chemical modifications to explore structure-activity relationships.[7]
Safety and Handling
No specific safety data sheet (SDS) is available for methyl 4,5-dichloro-1H-indole-2-carboxylate. Therefore, precautions should be based on the potential hazards of chlorinated aromatic heterocyclic compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Potential Hazards:
-
May cause skin and eye irritation.[8]
-
May be harmful if swallowed or inhaled.
-
The long-term toxicological properties have not been determined.
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
Conclusion
Methyl 4,5-dichloro-1H-indole-2-carboxylate represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on established chemical principles and data from related compounds. The dichlorinated indole-2-carboxylate scaffold is a promising starting point for the development of novel bioactive compounds, and it is our hope that this guide will stimulate further research into this and related molecules.
References
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Liu, X., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542–547. Available at: [Link]
-
National Center for Biotechnology Information (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules. Available at: [Link]
-
ResearchGate (2020). (PDF) Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. Available at: [Link]
-
MDPI (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules. Available at: [Link]
-
PubChem (n.d.). Methyl 4,5-dichloro-1h-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2011). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules. Available at: [Link]
-
KEIM (2024). Safety data sheet. Available at: [Link]
-
PubChem (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 15, 2026, from [Link]
-
Redox (2023). Safety Data Sheet CMIT/MIT 14%. Available at: [Link]
-
Organic Syntheses (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved February 15, 2026, from [Link]
-
MDPI (2022). Synthesis of Indole Alkaloids. Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PLoS One. Available at: [Link]
-
MDPI (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]
-
Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]
-
ResearchGate (2012). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]
-
SpectraBase (n.d.). methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]
-
Wikipedia (n.d.). Pyrrole. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved February 15, 2026, from [Link]
Sources
- 1. PubChemLite - Methyl 4,5-dichloro-1h-indole-2-carboxylate (C10H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | 884494-66-0 | Benchchem [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
